![molecular formula C20H24N2O4S B3445913 N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445913.png)
N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It is a small molecule that has shown potential in the treatment of cancer, neurodegenerative diseases, and other conditions.
Mechanism of Action
N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays an important role in gene expression, and the inhibition of HDAC enzymes leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This results in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. It also has a relatively long half-life, which allows for sustained inhibition of HDAC enzymes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the use of N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders, is an area of ongoing research.
Scientific Research Applications
N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
In addition to its anti-cancer properties, N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-7-9-17(10-8-15)27(24,25)22-13-11-16(12-14-22)20(23)21-18-5-3-4-6-19(18)26-2/h3-10,16H,11-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFKMZWINVGNEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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